Sodium S-(quinolin-3-yl) sulfurothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium S-(quinolin-3-yl) sulfurothioate is a heterocyclic compound that contains a quinoline moiety. Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium S-(quinolin-3-yl) sulfurothioate typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method is the reaction of quinoline-3-thiol with sodium hydroxide to form the sodium salt . The reaction is usually carried out under ambient conditions in an aqueous medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium S-(quinolin-3-yl) sulfurothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The quinoline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Quinoline-3-thiol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Sodium S-(quinolin-3-yl) sulfurothioate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium S-(quinolin-3-yl) sulfurothioate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit specific enzymes by binding to their active sites, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Quinoline-3-thiol: The thiol precursor to sodium S-(quinolin-3-yl) sulfurothioate.
Sulfoxides and Sulfones: Oxidized derivatives of the compound.
Uniqueness
This compound is unique due to its combination of a quinoline moiety with a sulfur-containing group. This structure imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metals .
Properties
Molecular Formula |
C7H4F3NaO3S2 |
---|---|
Molecular Weight |
280.2 g/mol |
IUPAC Name |
sodium;1-sulfonatosulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H5F3O3S2.Na/c8-7(9,10)5-1-3-6(4-2-5)14-15(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1 |
InChI Key |
OKEHQPHGNNVPQO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.